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Compound of Interest

Compound Name:
N-(Triphenylmethyl)-DL-serine

Methyl Ester

Cat. No.: B082108 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of N-Trityl-DL-serine Methyl

Ester in peptide synthesis. The trityl (Trt) group, a bulky acid-labile protecting group, offers a

mild alternative for Nα-amino protection in solid-phase peptide synthesis (SPPS), particularly

when base-sensitive modifications or linkers are employed. The methyl ester serves as a

protecting group for the C-terminal carboxylic acid, which can be saponified post-synthesis or

used in solution-phase couplings.

Overview and Advantages
N-Trityl-DL-serine Methyl Ester is a key building block for the incorporation of serine residues in

peptide chains. The use of the N-trityl protecting group offers several advantages:

Mild Deprotection: The trityl group is cleaved under very mild acidic conditions, such as dilute

trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves acid-sensitive

functionalities within the peptide or on the solid support.[1]

Orthogonality: The acid-labile nature of the trityl group is orthogonal to the base-labile Fmoc

protecting group, allowing for selective deprotection strategies in complex peptide synthesis.

Prevention of Side Reactions: The steric bulk of the trityl group can help to minimize certain

side reactions during synthesis.
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Data Presentation
Table 1: Yields for the Synthesis of N-Trityl-Amino Acid
Methyl Esters
The following table summarizes typical yields for the preparation of various N-Trityl-amino acid

methyl esters, demonstrating the efficiency of the tritylation reaction.

Amino Acid Derivative Yield (%)

N-Trt-Gly-OMe 99%[2][3]

N-Trt-Leu-OMe 93%[2][3]

N-Trt-Val-OMe 95%[2][3]

N-Trt-Ile-OMe 90%[2][3]

N-Trt-Asp(OtBu)-OMe 94%[2][3]

N-Trt-Tyr(tBu)-OMe 95%[2][3]

Table 2: Conditions for N-Trityl Group Deprotection
Various mild acidic conditions can be employed for the removal of the N-trityl group.

Reagent Conditions Reference

1% TFA in DCM
5-30 minutes, room

temperature
[4]

Acetic

acid/Trifluoroethanol/DCM

1:2:7 ratio, 1 hour, room

temperature
[4]

0.5% TFA in DCM 30 minutes [5]

Experimental Protocols
Protocol 1: Preparation of N-Trityl-DL-serine
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This protocol first describes the synthesis of the methyl ester, followed by its hydrolysis to the

free acid, which is required for coupling to a resin or the N-terminus of a peptide chain.

A. Synthesis of N-Trityl-DL-serine Methyl Ester

Suspend DL-serine methyl ester hydrochloride (1 equivalent) in a mixture of DMF and DCM.

Add triethylamine (2.2 equivalents) to the suspension and cool the mixture in an ice bath.

Slowly add a solution of trityl chloride (1 equivalent) in DCM.

Stir the reaction mixture vigorously for 2.5 hours at room temperature.[2]

Filter the precipitated salts and concentrate the filtrate to dryness.

Treat the residue with water and ethyl acetate.

Wash the organic phase with water, dry it over anhydrous sodium sulfate, and concentrate to

dryness to yield N-Trityl-DL-serine Methyl Ester.

B. Hydrolysis of N-Trityl-DL-serine Methyl Ester to N-Trityl-DL-serine

Dissolve N-Trityl-DL-serine Methyl Ester (1 equivalent) in dioxane.

Cool the solution in an ice bath and add 1 N LiOH in a 1:1 mixture of methanol and water.

Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC

until completion.

Neutralize the solution with 2M KHSO4.

Extract the product with ethyl acetate.

Dry the combined organic layers over Na2SO4, filter, and evaporate to dryness to yield N-

Trityl-DL-serine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using
N-Trityl-DL-serine
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This protocol outlines the general steps for incorporating N-Trityl-DL-serine into a peptide chain

on a solid support.

1. Resin Loading (Attachment of the First Amino Acid)

Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM in a reaction vessel.[6]

In a separate flask, dissolve N-Trityl-DL-serine (3 equivalents relative to the resin loading)

and DIPEA (7.5 equivalents) in dry DCM.[6]

Add the amino acid solution to the swollen resin and stir for 30-60 minutes at room

temperature.[6]

Wash the resin with DMF.

To cap any remaining reactive sites on the resin, add a solution of DCM/MeOH/DIPEA

(80:15:5) and mix for 15 minutes.[6]

Wash the resin thoroughly with DMF and DCM and dry under vacuum.

2. Elongation of the Peptide Chain (Coupling and Deprotection Cycles)

N-Trityl Deprotection:

Swell the resin-bound peptide in DCM.

Add a solution of 1% TFA in DCM and agitate for 5-30 minutes.[4] Monitor the deprotection

using a colorimetric test (e.g., Kaiser test).

Wash the resin with DCM and then DMF to remove the cleaved trityl group and excess

acid.

Neutralize the resin with a solution of 10% DIPEA in DMF.

Wash the resin with DMF.

Coupling of the Next Amino Acid:
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In a separate vessel, pre-activate the next Fmoc-protected amino acid (3 equivalents) with

a coupling agent such as HBTU (2.9 equivalents) and a base like DIPEA (3.5-4

equivalents) in DMF.[7]

Add the activated amino acid solution to the deprotected peptide-resin.

Allow the coupling reaction to proceed for 30-60 minutes. Monitor the reaction completion

with a colorimetric test.

Wash the resin with DMF.

Fmoc Deprotection (for subsequent couplings):

Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the

Fmoc group.

Wash the resin with DMF.

Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.

3. Cleavage from Resin and Final Deprotection

Wash the final peptide-resin with DCM and dry it.

Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A

common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol

82.5:5:5:5:2.5).[8]

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at

room temperature.

Filter the resin and collect the filtrate.

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

Centrifuge to pellet the peptide and wash the pellet with cold ether.

Dry the crude peptide.
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4. Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Visualizations
Workflow for N-Trityl-DL-serine Preparation
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Preparation of N-Trityl-DL-serine for SPPS

Synthesis of Methyl Ester

Hydrolysis

DL-serine methyl ester HCl

Reaction in DMF/DCM with Triethylamine

Trityl Chloride

N-Trityl-DL-serine Methyl EsterYields ~90-99% N-Trityl-DL-serine Methyl Ester Saponification (LiOH, MeOH/H2O) N-Trityl-DL-serine To Protocol 2Ready for SPPS
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SPPS Cycle using N-Trityl Protection

Start with Resin-Bound Peptide
(N-Trityl Protected)

N-Trityl Deprotection
(1% TFA in DCM)

Wash & Neutralize
(DCM, DMF, DIPEA)

Couple Next Fmoc-AA
(HBTU, DIPEA, DMF)

Wash (DMF)

Continue to Next Cycle or
Final Cleavage

If last amino acid

Fmoc Deprotection
(20% Piperidine in DMF)

If not the last amino acid

Wash & Neutralize

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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